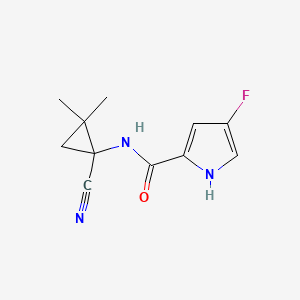![molecular formula C13H16ClF3N2O B2389176 Clorhidrato de 1-[2-(trifluorometil)benzoil]-1,4-diazepano CAS No. 1593112-79-8](/img/structure/B2389176.png)
Clorhidrato de 1-[2-(trifluorometil)benzoil]-1,4-diazepano
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-[2-(Trifluoromethyl)benzoyl]-1,4-diazepane hydrochloride”, also known as TFB-TD, is a small molecule synthesized in the laboratory for scientific experimentation. It has a molecular weight of 308.73 .
Synthesis Analysis
The synthesis of trifluoromethyl ethers can be achieved by indirect strategies and direct strategies. The indirect strategies include the nucleophilic fluorination of ether groups and electrophilic trifluoromethylation of hydroxyl groups, which suffered from poor substrate scope, harsh reaction conditions, and use of highly toxic reagents . The direct strategies are the direct introduction of the trifluoromethoxy group into organic compounds with trifluoromethoxylation reagents .
Molecular Structure Analysis
The molecular formula of “1-[2-(Trifluoromethyl)benzoyl]-1,4-diazepane hydrochloride” is C13H16ClF3N2O . The InChI code is 1S/C13H15F3N2O.ClH/c14-13(15,16)11-5-2-1-4-10(11)12(19)18-8-3-6-17-7-9-18;/h1-2,4-5,17H,3,6-9H2;1H .
Physical And Chemical Properties Analysis
The physical form of “1-[2-(Trifluoromethyl)benzoyl]-1,4-diazepane hydrochloride” is oil . It is stored at room temperature .
Aplicaciones Científicas De Investigación
Actividad Antimicrobiana
El clorhidrato de 1-[2-(trifluorometil)benzoil]-1,4-diazepano y sus análogos se han investigado como posibles agentes antimicrobianos. Estos compuestos fueron diseñados basándose en el concepto de isosterismo. Se sintetizaron como N-alquil-2-[4-(trifluorometil)benzoil]hidrazina-1-carboxamidas con diferentes longitudes de cadena alquílica (desde C1 hasta C18). Notablemente, las N-tridecil/pentadecil-2-[4-(trifluorometil)benzoil]hidrazina-1-carboxamidas demostraron una potente inhibición de la acetilcolinesterasa (AChE) y selectividad para la AChE sobre la butirilcolinesterasa (BuChE) . Estos compuestos pueden servir como candidatos prometedores para combatir infecciones microbianas.
Inhibición Enzimática
Las mismas hidracina carboxamidas también se evaluaron por su inhibición de AChE y BuChE. Sus valores de IC50 oscilaron entre 27.04 y 106.75 µM para AChE y 58.01 y 277.48 µM para BuChE. Algunos compuestos exhibieron valores de IC50 más bajos para AChE que el fármaco de uso clínico rivastigmina. El estudio de acoplamiento molecular sugirió que estos compuestos actúan como inhibidores no covalentes, interactuando estrechamente con la tríada del sitio activo .
Antagonismo del Receptor del Péptido Relacionado con el Gen de la Calcitonina (CGRP)
Curiosamente, el derivado de 3,5-bis(trifluorometil)benzamida se obtuvo por hidrólisis de benzonitrilo con K2CO3 en presencia de H2O2 al 30%. Este compuesto puede tener implicaciones en el antagonismo del receptor CGRP, lo que podría ser relevante para el control del dolor .
Síntesis Química
El this compound se puede utilizar en la síntesis química, particularmente como reactivo .
Reacciones en Cascada
Se han explorado reacciones en cascada sin metales de 1-trifluorometil benzotriazoles con bromuros de alquilo, lo que lleva a la síntesis de 1,2,4-benzotriazinas y benzotriazoles. Estas reacciones implican la ruptura del enlace N–N y proporcionan una ruta conveniente para diversos derivados de benzotriazina .
Mecanismo De Acción
1-[2-(Trifluoromethyl)benzoyl]-1,4-diazepane hydrochloride acts as a positive allosteric modulator of GABAA receptors, which are ionotropic receptors that mediate the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system. 1-[2-(Trifluoromethyl)benzoyl]-1,4-diazepane hydrochloride enhances the binding of GABA to the receptor, leading to increased chloride ion influx and hyperpolarization of the neuron.
Biochemical and Physiological Effects:
1-[2-(Trifluoromethyl)benzoyl]-1,4-diazepane hydrochloride has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-[2-(Trifluoromethyl)benzoyl]-1,4-diazepane hydrochloride enhances GABA-induced currents in GABAA receptors, leading to increased inhibitory neurotransmission. In vivo studies have shown that 1-[2-(Trifluoromethyl)benzoyl]-1,4-diazepane hydrochloride can induce sedation and anxiolysis in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[2-(Trifluoromethyl)benzoyl]-1,4-diazepane hydrochloride in lab experiments is its high potency and selectivity for GABAA receptors. This allows for more precise modulation of GABAergic neurotransmission compared to other compounds. However, one limitation of using 1-[2-(Trifluoromethyl)benzoyl]-1,4-diazepane hydrochloride is its potential toxicity and adverse effects on animal behavior, which must be carefully monitored in experimental studies.
Direcciones Futuras
There are several potential future directions for research involving 1-[2-(Trifluoromethyl)benzoyl]-1,4-diazepane hydrochloride. One area of interest is the development of 1-[2-(Trifluoromethyl)benzoyl]-1,4-diazepane hydrochloride derivatives with improved pharmacokinetic properties and reduced toxicity. Another area of interest is the use of 1-[2-(Trifluoromethyl)benzoyl]-1,4-diazepane hydrochloride in combination with other compounds for synergistic effects on GABAergic neurotransmission. Additionally, further research is needed to fully understand the molecular mechanisms underlying the effects of 1-[2-(Trifluoromethyl)benzoyl]-1,4-diazepane hydrochloride on GABAA receptors and their downstream signaling pathways.
Métodos De Síntesis
1-[2-(Trifluoromethyl)benzoyl]-1,4-diazepane hydrochloride can be synthesized through a multistep process involving the reaction of 2-(trifluoromethyl)benzoyl chloride with 1,4-diazepane in the presence of a base such as triethylamine. The resulting compound can then be purified through various methods, including recrystallization and column chromatography.
Safety and Hazards
Propiedades
IUPAC Name |
1,4-diazepan-1-yl-[2-(trifluoromethyl)phenyl]methanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O.ClH/c14-13(15,16)11-5-2-1-4-10(11)12(19)18-8-3-6-17-7-9-18;/h1-2,4-5,17H,3,6-9H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUYDKQSDBCJOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)C2=CC=CC=C2C(F)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClF3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-(2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2389094.png)
![Tert-butyl N-[(4-ethynyl-2-methylpyrazol-3-yl)methyl]carbamate](/img/structure/B2389097.png)
![7,7-Difluoro-1-methyl-3-azabicyclo[4.1.0]heptane](/img/structure/B2389098.png)

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone](/img/structure/B2389101.png)

![(2S,3S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(1,1,2,2,2-pentafluoroethyl)pyrrolidine-2-carboxylic acid](/img/structure/B2389104.png)



![5-[3-(Difluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,2,5-dithiazepane](/img/structure/B2389110.png)
![N-((2-(pyrrolidin-1-yl)pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2389111.png)

![Methyl 2-[3-[(2-fluorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetate](/img/structure/B2389116.png)